molecular formula C11H10Cl2N2 B1272435 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole CAS No. 321538-19-6

5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole

Cat. No. B1272435
CAS RN: 321538-19-6
M. Wt: 241.11 g/mol
InChI Key: CNCQDVYHESLDLK-UHFFFAOYSA-N
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Description

The compound "5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was achieved through a series of reactions to produce new pyrazole derivatives . Another example is the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under sonication conditions, which provides a simple work-up procedure and good yields . These methods highlight the versatility and efficiency of synthesizing chloro-substituted pyrazole compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was elucidated, showing an offset π-stacking between the planar benzoyl-substituted diazole moieties .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles . Additionally, the presence of chloro substituents on the pyrazole ring can facilitate further functionalization through nucleophilic substitution reactions, as demonstrated in the synthesis of ligands with side chains attached to carbon 3 of the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the vibrational spectra and HOMO-LUMO analysis of a chlorophenyl pyrazole derivative were reported, providing insights into the electronic transition within the molecule . The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attacks . Furthermore, the crystal packing and hydrogen-bonded chains in certain pyrazole derivatives contribute to their stability and potential intermolecular interactions .

Scientific Research Applications

  • Structural and Spectral Investigations :

    • Research by Viveka et al. (2016) focused on the combined experimental and theoretical studies of pyrazole derivatives, including the structural characterization using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques.
  • Crystal Structure Analysis :

    • A study by Xu and Shi (2011) synthesized new pyrazole derivatives and analyzed their crystal structure using X-ray diffraction, revealing insights into the molecular arrangement and bonding interactions.
  • Synthesis of Novel Compounds :

    • Haider et al. (2005) discussed the conversion of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into various novel compounds, highlighting the versatility of this pyrazole derivative in synthesizing new heterocycles (Haider et al., 2005).
  • Molecular Interaction Studies :

    • The work of Trilleras et al. (2014) focused on the molecular interactions and hydrogen bonding in the structure of pyrazole derivatives, contributing to understanding molecular stability and interactions.
  • Ligand Synthesis for Metal Complexes :

    • Grotjahn et al. (2002) presented a method to synthesize pyrazoles with functionalized side chains, useful as ligands in metal complexes. This research opens up avenues for creating new compounds with potential catalytic or pharmaceutical applications (Grotjahn et al., 2002).
  • Antibacterial Activity Evaluation :

    • Rai et al. (2009) synthesized a series of novel oxadiazoles derived from a pyrazole compound and evaluated their antibacterial activity, demonstrating the potential of pyrazole derivatives in developing new antibacterial agents (Rai et al., 2009).

properties

IUPAC Name

5-chloro-4-(chloromethyl)-1-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2/c1-15-11(13)9(7-12)10(14-15)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCQDVYHESLDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377070
Record name 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321538-19-6
Record name 5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321538-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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